3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of significant interest in various fields of scientific research. This compound is part of the triazolothiadiazole family, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various aromatic aldehydes . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine, leading to the formation of the desired triazolothiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division . The compound also exhibits enzyme inhibition properties, targeting enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: Another class of compounds with similar biological properties but different structural arrangements.
Uniqueness
3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine stands out due to its unique combination of functional groups, which enhances its pharmacological profile and makes it a versatile molecule for various applications .
Properties
Molecular Formula |
C19H16N6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6S/c1-11-8-12(2)10-14(9-11)18-23-25-17(21-22-19(25)26-18)16-13(3)20-15-6-4-5-7-24(15)16/h4-10H,1-3H3 |
InChI Key |
GMUUMTQBCSIYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C |
Origin of Product |
United States |
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